6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Overview
Description
6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain fused benzene and furan rings. This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and a carboxylic acid group at the 2 position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and scalability.
Chemical Reactions Analysis
6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Scientific Research Applications
6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with microbial cell wall synthesis or inhibit key enzymes involved in metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
- 6,7-Dichloro-4-nitro-2,3-dihydrobenzofuran-2-carboxylic acid
- 6,7-Dichloro-4-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid
- 6,7-Dichloro-4-acyl-2,3-dihydrobenzofuran-2-carboxylic acid These compounds share the benzofuran core structure but differ in the substituents at the 4 position, which can significantly impact their biological activities and applications .
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-2,6H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUTQJATWHPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431198 | |
Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-17-3 | |
Record name | 6,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62717-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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